1-[(2E,8E)-9-(3,4-methylenedioxyphenyl)-2,8-nonadienoyl]pyrrolidine
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Overview
Description
1-[(2E,8E)-9-(3,4-methylenedioxyphenyl)-2,8-nonadienoyl]pyrrolidine is a member of benzodioxoles. It has a role as a metabolite.
Scientific Research Applications
Antifungal Properties
1-[(2E,8E)-9-(3,4-methylenedioxyphenyl)-2,8-nonadienoyl]pyrrolidine has demonstrated significant antifungal properties. A study by Alécio et al. (1998) identified this compound in Piper hispidum leaves and noted its activity against the fungus Cladosporium sphaerospermum (Alécio et al., 1998).
Cytotoxicity and Potential Anticancer Applications
This compound also shows potential in cancer research. Tang et al. (2011) isolated this compound from Piper boehmeriaefolium and found that it exhibited significant inhibitory activity against human cervical carcinoma HeLa cells (Tang et al., 2011).
Application in Polymer Science
Although not directly related to the specific compound , research on similar pyrrolidine structures has been conducted in the field of polymer science. For instance, Guan et al. (2015) studied pyridine-containing aromatic diamine monomers and their applications in developing high-performance polymers, highlighting the broader relevance of pyrrolidine derivatives in material science (Guan et al., 2015).
Bioactive Heterocyclic Analogs in Cancer Treatment
Research by Jurd (1988, 1996) explored the synthesis of bioactive heterocyclic analogs, including those related to pyrrolidine derivatives, which show promise in antitumor applications. These studies demonstrate the utility of pyrrolidine and its analogs in developing novel anticancer drugs (Jurd, 1988) (Jurd, 1996).
Other Research Areas
Additional research has focused on the synthesis and characterization of compounds with pyrrolidine structures for various applications, including anticancer activities, material science, and more. These studies underscore the versatile nature of pyrrolidine derivatives in scientific research (Ramachandran et al., 2012) (Dayananda et al., 2012).
Properties
Molecular Formula |
C20H25NO3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(2E,8E)-9-(1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylnona-2,8-dien-1-one |
InChI |
InChI=1S/C20H25NO3/c22-20(21-13-7-8-14-21)10-6-4-2-1-3-5-9-17-11-12-18-19(15-17)24-16-23-18/h5-6,9-12,15H,1-4,7-8,13-14,16H2/b9-5+,10-6+ |
InChI Key |
BYKNKNBUHGFXQF-NXZHAISVSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/CCCC/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCN(C1)C(=O)C=CCCCCC=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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